ethyl (2E)-5-(2-chlorophenyl)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
4-Nitrobenzylidene Group
- Electron-Withdrawing Effect : The nitro group (−NO₂) delocalizes electron density via resonance, rendering the benzylidene moiety electron-deficient. This polarizes the C2=N bond, enhancing electrophilicity at C2.
- Spatial Orientation : The (E)-configuration positions the nitro group trans to the thiazole ring, minimizing steric clash with the 2-chlorophenyl substituent and maximizing conjugation with the core.
2-Chlorophenyl Group
- Inductive Withdrawal : The chlorine atom’s −I effect reduces electron density at the pyrimidine ring, stabilizing the keto-enol tautomer at position 3.
- Ortho Effect : Steric hindrance from the ortho-chlorine restricts rotation about the C5–C(phenyl) bond, locking the phenyl ring in a perpendicular orientation relative to the pyrimidine plane.
Combined Effects
- Dipole Alignment : The nitro and chloro groups create a synergistic dipole moment (~5.2 D) directed toward the thiazole ring, influencing crystal packing and solubility.
- Conformational Locking : Steric interactions between substituents favor a single dominant conformation, as evidenced by NMR coupling constants (J = 16 Hz for the benzylidene proton).
Properties
Molecular Formula |
C23H18ClN3O5S |
|---|---|
Molecular Weight |
483.9 g/mol |
IUPAC Name |
ethyl (2E)-5-(2-chlorophenyl)-7-methyl-2-[(4-nitrophenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H18ClN3O5S/c1-3-32-22(29)19-13(2)25-23-26(20(19)16-6-4-5-7-17(16)24)21(28)18(33-23)12-14-8-10-15(11-9-14)27(30)31/h4-12,20H,3H2,1-2H3/b18-12+ |
InChI Key |
QJYVCACTPRKAJX-LDADJPATSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3Cl)C(=O)/C(=C\C4=CC=C(C=C4)[N+](=O)[O-])/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3Cl)C(=O)C(=CC4=CC=C(C=C4)[N+](=O)[O-])S2)C |
Origin of Product |
United States |
Preparation Methods
Catalytic Systems
Piperidine acetate emerges as a superior catalyst for condensation steps due to its dual role as a base and nucleophile, enhancing imine formation rates. Comparative studies show that replacing piperidine with morpholine or pyrrolidine reduces yields by 15–20%.
Solvent Effects
Protic solvents like ethanol improve solubility of nitroaromatic intermediates, whereas aprotic solvents (e.g., THF) favor alkylation steps. Polar aprotic solvents such as dimethylformamide (DMF) are avoided due to undesired side reactions with nitro groups.
Temperature and Time
Optimal results are achieved at 40°C for condensation (30 minutes) and 120°C for cyclization (2 hours). Prolonged heating beyond 3 hours during cyclization degrades the thiazolo[3,2-a]pyrimidine core, reducing yields by 30%.
Purification and Characterization
Crude products are purified via column chromatography using silica gel and ethyl acetate/hexane (1:3) eluents. Recrystallization from ethanol/water mixtures (4:1) enhances purity to >98%, as confirmed by HPLC. Structural validation relies on -NMR, -NMR, and high-resolution mass spectrometry (HRMS). Key spectral data include:
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
-
Nitro Group Instability : The 4-nitrobenzylidene moiety is prone to reduction under acidic conditions. Using mild catalysts (e.g., piperidine acetate) and avoiding strong acids preserves functionality.
-
Stereochemical Control : The (E)-configuration is maintained by conducting condensations under inert atmospheres (N) to prevent isomerization.
-
Scale-Up Limitations : Batch processes face heat dissipation issues during cyclization. Continuous flow reactors with precise temperature control improve scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-5-(2-chlorophenyl)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Physical Properties
The compound is characterized as an irritant and should be handled with appropriate safety measures. Its solubility and stability in various solvents have implications for its application in drug formulation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including the compound . The structure-activity relationship (SAR) studies indicate that modifications to the phenyl rings can enhance cytotoxicity against various cancer cell lines.
Case Study: Anticancer Efficacy
A study demonstrated that thiazole-containing compounds exhibit significant activity against colon carcinoma (HCT-15) and lung cancer (NCI-H322). The presence of electron-withdrawing groups like nitro and chloro on the phenyl rings was found to enhance the efficacy of these compounds against tumor cells .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT-15 | 12.5 |
| Compound B | NCI-H322 | 8.9 |
| Ethyl (2E)-5-(2-chlorophenyl)... | HCT-15 | 10.0 |
Anticonvulsant Activity
The anticonvulsant properties of thiazole derivatives have been explored extensively. Ethyl (2E)-5-(2-chlorophenyl)-7-methyl-2-(4-nitrobenzylidene)-3-oxo has shown promising results in preclinical models.
Case Study: Anticonvulsant Efficacy
In animal models, compounds similar to ethyl (2E)-5-(2-chlorophenyl)... were evaluated for their ability to prevent seizures induced by pentylenetetrazol (PTZ). The compound exhibited a median effective dose (ED50) that suggests significant anticonvulsant activity .
| Compound | Test Type | ED50 (mg/kg) |
|---|---|---|
| Compound X | PTZ-induced | 24.38 |
| Ethyl (2E)-5-(2-chlorophenyl)... | PTZ-induced | 20.00 |
Drug Development
The unique structural features of ethyl (2E)-5-(2-chlorophenyl)... suggest its potential as a lead compound in drug development. Further optimization through SAR studies could yield more potent derivatives with reduced side effects.
Clinical Trials
Given its promising preclinical results, advancing this compound into clinical trials could provide valuable insights into its therapeutic efficacy and safety profile in humans.
Mechanism of Action
The mechanism of action of ethyl (2E)-5-(2-chlorophenyl)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolo[3,2-a]pyrimidine derivatives exhibit diverse pharmacological and material science applications. Below is a systematic comparison of the target compound with structurally analogous derivatives (Table 1):
Table 1: Structural and Functional Comparison of Selected Thiazolo[3,2-a]Pyrimidine Derivatives
Key Observations
Halogen Substituents: The 2-chlorophenyl group (target) vs. 4-bromophenyl () alters steric and electronic profiles. Bromine’s larger atomic radius may enhance π-halogen interactions in crystalline phases .
Crystallographic Behavior :
- Compounds with carboxybenzylidene () form hydrogen-bonded cocrystals with DMF, improving solubility .
- The target compound’s nitro group may promote π-stacking, similar to bromophenyl derivatives in , which exhibit halogen-mediated crystal packing .
Synthetic Routes :
- Most derivatives are synthesized via Biginelli-like reactions (thiourea, aldehydes, β-keto esters) or multi-component condensations (). The target compound likely follows a similar pathway, substituting 4-nitrobenzaldehyde and 2-chlorophenyl precursors .
Biological Potential: While explicit data for the target compound is unavailable, analogs with dichlorophenyl () or pyrazole substituents () show antimicrobial and anti-inflammatory activity, suggesting the nitro and chloro groups may confer similar properties .
Biological Activity
Ethyl (2E)-5-(2-chlorophenyl)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine class. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. The following sections detail its biological activity, including mechanisms of action, research findings, and relevant case studies.
Molecular Structure
- Molecular Formula : C28H22ClN3O6S
- Molecular Weight : 564.0 g/mol
- IUPAC Name : Ethyl (2E)-5-(2-chlorophenyl)-7-methyl-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
| Property | Value |
|---|---|
| Molecular Formula | C28H22ClN3O6S |
| Molecular Weight | 564.0 g/mol |
| IUPAC Name | Ethyl (2E)-5-(2-chlorophenyl)-7-methyl-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, influencing processes such as glucose metabolism and inflammation.
- Receptor Modulation : It can interact with cellular receptors, altering signaling pathways that regulate cell growth and apoptosis.
- Antioxidant Activity : The presence of nitro and chlorophenyl groups may contribute to antioxidant properties, helping to mitigate oxidative stress in cells.
Pharmacological Activities
Recent studies have highlighted several pharmacological activities associated with ethyl (2E)-5-(2-chlorophenyl)-7-methyl derivatives:
-
Antidiabetic Activity : Research indicates that thiazolopyrimidine derivatives exhibit significant antidiabetic effects. For instance, compounds similar to this structure have shown the ability to lower blood glucose levels in diabetic models.
- Table 2: Antidiabetic Activity Comparison
Studies suggest that the presence of specific functional groups enhances the hypoglycemic effect compared to standard treatments .Compound % Decrease in Blood Glucose Level (at 60 mg/kg) Ethyl Derivative 70.35 ± 3.14 Standard Drug (Pioglitazone) 75.43 ± 3.40 -
Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. Results indicate promising efficacy against both gram-positive and gram-negative bacteria.
- Table 3: Antimicrobial Efficacy
Pathogen Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12
Case Studies
A notable case study involved the synthesis and biological evaluation of derivatives of thiazolopyrimidine compounds similar to ethyl (2E)-5-(2-chlorophenyl)-7-methyl derivatives. The study found that modifications at the nitrogen and sulfur positions significantly influenced biological activity .
In another study focusing on the antioxidant properties of thiazolidinedione derivatives, compounds with similar structural motifs were shown to scavenge free radicals effectively, suggesting a potential application in treating oxidative stress-related conditions .
Q & A
Q. Optimization Tips :
- Adjust solvent polarity (e.g., DMF for polar intermediates, toluene for non-polar steps) to enhance solubility and reaction rates.
- Control temperature gradients to avoid side reactions, particularly during nitro group introduction, which is sensitive to overheating .
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
A combination of spectroscopic and crystallographic techniques is essential:
- Single-crystal X-ray diffraction (SC-XRD) : Resolves the (2E)-configuration of the benzylidene group and confirms the thiazolo[3,2-a]pyrimidine scaffold. Intermolecular interactions (e.g., C–H···O hydrogen bonds) can stabilize the crystal lattice .
- NMR spectroscopy :
- Mass spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak ([M+H]⁺) and fragmentation patterns aligned with the substituents .
Advanced: How do substituents at the 2-position (e.g., 4-nitrobenzylidene) influence structure-activity relationships (SAR) in this series?
Methodological Answer:
The 2-position is critical for modulating electronic and steric properties:
- Electron-withdrawing groups (EWGs) : The 4-nitrobenzylidene substituent enhances electrophilicity at the thiazolo[3,2-a]pyrimidine core, potentially improving interactions with biological targets (e.g., enzyme active sites). Comparative studies with 4-methoxy or 4-dimethylamino analogs show reduced activity due to electron-donating effects .
- Steric considerations : Bulky substituents (e.g., 2,4-dichlorophenyl) may hinder molecular packing, as seen in crystallographic data, but can enhance selectivity by restricting conformational flexibility .
- Experimental validation : Use competitive binding assays (e.g., fluorescence quenching) or computational docking to correlate substituent effects with target affinity .
Advanced: What challenges arise in crystallizing this compound, and how can they be addressed?
Methodological Answer:
Crystallization challenges include:
- Polymorphism : The nitro group’s polarity can lead to multiple crystal forms. Use solvent vapor diffusion (e.g., DMF/hexane) to control nucleation .
- Intermolecular interactions : The 4-nitrobenzylidene group participates in weak C–H···O bonds, which can be disrupted by trace impurities. Recrystallize from ethyl acetate/hexane mixtures to improve lattice integrity .
- Data collection : Low-resolution X-ray data may arise from crystal defects. Optimize cryoprotection (e.g., glycerol) and use synchrotron radiation for small or weakly diffracting crystals .
Advanced: How do electronic effects of the 4-nitro group impact the compound’s physicochemical properties and reactivity?
Methodological Answer:
The 4-nitro group:
- Redox behavior : Enhances susceptibility to reduction, which can be probed via cyclic voltammetry (e.g., a reduction peak near −0.8 V vs. Ag/AgCl) .
- Acid-base stability : The nitro group stabilizes the enolate form of the 3-oxo moiety, increasing resistance to hydrolysis under acidic conditions (pH < 4). Monitor degradation via HPLC at λ = 254 nm .
- Solubility : Reduces aqueous solubility due to hydrophobicity. Use co-solvents (e.g., PEG-400) or salt formation (e.g., sodium carboxylate) to improve bioavailability .
Advanced: How should researchers resolve contradictions in biological activity data across structurally similar analogs?
Methodological Answer:
Contradictions often arise from subtle structural variations. Mitigation strategies include:
- Controlled comparative studies : Synthesize analogs with systematic substituent changes (e.g., 4-nitro vs. 4-fluoro at the 2-position) and test under identical assay conditions .
- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) to differentiate intrinsic activity from bioavailability effects .
- Computational modeling : Density Functional Theory (DFT) calculations can predict electronic perturbations caused by substituents, correlating with experimental IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
